molecular formula C20H16Cl2O B15489266 1,1-Bis(4-chlorophenyl)-2-phenylethanol CAS No. 5415-74-7

1,1-Bis(4-chlorophenyl)-2-phenylethanol

Cat. No.: B15489266
CAS No.: 5415-74-7
M. Wt: 343.2 g/mol
InChI Key: RKHWBQBBCQQRNP-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)-2-phenylethanol (CAS 321432-90-0) is a chlorinated ethanol derivative featuring two 4-chlorophenyl groups and a phenyl-substituted ethanol backbone. This compound is structurally related to organochlorine pesticides like DDT but differs in its hydroxyl (-OH) and phenyl substituents, which influence its physicochemical and biological properties.

Properties

CAS No.

5415-74-7

Molecular Formula

C20H16Cl2O

Molecular Weight

343.2 g/mol

IUPAC Name

1,1-bis(4-chlorophenyl)-2-phenylethanol

InChI

InChI=1S/C20H16Cl2O/c21-18-10-6-16(7-11-18)20(23,14-15-4-2-1-3-5-15)17-8-12-19(22)13-9-17/h1-13,23H,14H2

InChI Key

RKHWBQBBCQQRNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

1,1-Bis(4-chlorophenyl)-2,2,2-trichloroethanol (CAS 115-32-2)

  • Structure : Replaces the phenyl group with a trichloromethyl (-CCl₃) group.
  • Properties : Higher lipophilicity due to chlorine atoms, leading to greater environmental persistence compared to the hydroxyl-containing analog .

1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol (CAS 321432-90-0)

  • Structure: Substitutes the phenyl group with a methylamino (-NHCH₃) moiety.
  • Properties: Increased polarity due to the amino group, enhancing solubility in aqueous media. Potential for altered receptor binding compared to phenyl derivatives .

p,p′-DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane)

  • Structure: Contains a trichloroethane backbone instead of ethanol.
  • Properties: LogP: ~6.19 (highly lipophilic) vs. estimated lower logP for the ethanol derivative due to -OH group . Environmental Fate: DDT persists in ecosystems for decades; the ethanol analog’s hydroxyl group may promote faster degradation .

Physicochemical Properties

Compound Molecular Formula Key Functional Groups Water Solubility LogP (Estimated)
1,1-Bis(4-chlorophenyl)-2-phenylethanol C₁₉H₁₅Cl₂O -OH, phenyl, 4-chlorophenyl Low (hydroxyl may enhance slightly) ~4.2
p,p′-DDT C₁₄H₉Cl₅ -CCl₃, 4-chlorophenyl 0.003 mg/L 6.19
1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol C₁₅H₁₅Cl₂NO -OH, -NHCH₃ Moderate ~3.5
o,p′-DDE (metabolite) C₁₄H₈Cl₄ Dichloroethylene 0.04 mg/L 5.87

Sources:

Receptor Interactions

  • Thyroid Disruption: DDT and its metabolites (e.g., DDE) bind to thyroid receptors, disrupting hormone signaling. The ethanol derivative’s hydroxyl group may reduce affinity for lipid-rich receptors, altering toxicity pathways .
  • Metabolic Pathways: DDT is metabolized to DDE (via dehydrochlorination) and DDD (via reductive dechlorination). The ethanol analog’s hydroxyl group could facilitate phase II metabolism (e.g., glucuronidation), enhancing excretion .

Environmental Persistence

  • DDT : Half-life in soil >10 years; bioaccumulates in fatty tissues.
  • Ethanol Derivative: Predicted shorter half-life due to hydroxyl-mediated hydrolysis or microbial degradation .

Toxicity Profiles

Compound Acute Toxicity Carcinogenicity Environmental Hazard
1,1-Bis(4-chlorophenyl)-2-phenylethanol Limited data; likely moderate Not classified (insufficient data) Low bioaccumulation potential
p,p′-DDT High (neurotoxic) IARC Group 2B High (persistent, bioaccumulative)
1,1-Bis(4-chlorophenyl)-2,2,2-trichloroethanol Chronic health hazard (e.g., thyroid disruption) Suspected Moderate (persists in lipids)

Sources:

Q & A

Q. What are the optimal synthetic routes for 1,1-bis(4-chlorophenyl)-2-phenylethanol, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or ketone reduction strategies. For example, a ketone precursor (e.g., 1,1-bis(4-chlorophenyl)-2-phenylethanone) can be reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation. Key parameters include solvent polarity (e.g., ethanol or THF), temperature control (0–25°C), and stoichiometric ratios of reducing agents. Evidence from improved synthesis protocols for structurally similar compounds (e.g., hydroxylated analogs) suggests that column chromatography (silica gel, hexane/ethyl acetate gradient) effectively purifies the product .

Q. How can researchers confirm the structural integrity of 1,1-bis(4-chlorophenyl)-2-phenylethanol post-synthesis?

Methodological Answer: Combine spectroscopic techniques:

  • NMR : Compare 1^1H and 13^{13}C NMR chemical shifts with PubChem/CAS data for analogous chlorinated ethanol derivatives. For instance, the hydroxyl proton typically appears as a broad singlet (~2–5 ppm), while aromatic protons resonate at 6.5–7.5 ppm .
  • Mass Spectrometry : ESI-MS or GC-MS should show a molecular ion peak at m/z 356.6 (C20_{20}H15_{15}Cl2_2O).
  • IR Spectroscopy : Confirm the presence of -OH (3200–3600 cm1^{-1}) and C-Cl (600–800 cm1^{-1}) stretches .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Adopt OSHA/NIOSH guidelines for chlorinated aromatics:

  • Use fume hoods to minimize inhalation of vapors.
  • Wear nitrile gloves and chemical-resistant lab coats.
  • Store in amber glass containers at 4°C to prevent photodegradation.
  • Dispose of waste via halogenated organic waste streams, as per EPA/DOT regulations .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts or retention times) be resolved when characterizing this compound?

Methodological Answer: Contradictions often arise from solvent effects, impurities, or stereochemical variations. To resolve:

  • Cross-validate with computational tools (e.g., ACD/Labs or ChemDraw) to predict shifts.
  • Reproduce analyses using deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) to assess solvent-induced shifts.
  • Compare retention times with authentic standards via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What mechanistic insights explain its potential bioactivity, and how can in vitro assays be designed to validate these effects?

Methodological Answer: Chlorinated ethanol derivatives often exhibit antifungal or enzyme-inhibitory properties. Design assays to:

  • Test antifungal activity using Candida albicans or Aspergillus niger cultures, with fluconazole as a positive control.
  • Assess cytochrome P450 inhibition via fluorometric assays (e.g., CYP3A4 isoform).
  • Use LC-MS to quantify metabolic stability in liver microsomes .

Q. How can computational modeling predict the compound’s environmental persistence or toxicity?

Methodological Answer: Apply QSAR models (e.g., EPI Suite) to estimate:

  • LogP : Predicted ~4.2 (indicating moderate bioaccumulation).
  • Biodegradation : Use CATABOL or OECD Toolbox to assess half-life in soil/water.
  • Ecotoxicology : Predict LC50_{50} for Daphnia magna or Danio rerio via ECOSAR .

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